(S)-1-(3-isopropoxyphenyl)ethanamine
Description
(S)-1-(3-Isopropoxyphenyl)ethanamine is a chiral primary amine featuring an isopropoxy substituent at the 3-position of the phenyl ring and an ethylamine side chain.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-(3-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
HYWTVQKMPIPXGT-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(C)C)N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The following table compares (S)-1-(3-isopropoxyphenyl)ethanamine with its closest analogs based on :
| Compound Name | CAS Number | Substituent(s) | Molecular Formula | Similarity Score | Key Features |
|---|---|---|---|---|---|
| This compound | Not Provided | 3-isopropoxy | C₁₁H₁₇NO | Reference | Chiral center (S), bulky isopropoxy group, moderate lipophilicity |
| (R)-1-(3-Methoxyphenyl)ethanamine | 88196-70-7 | 3-methoxy | C₉H₁₃NO | 0.95 | Smaller methoxy group, higher solubility, enantiomeric differences (R-config.) |
| (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl | 2061996-57-2 | 3,5-dimethoxy; propane backbone | C₁₁H₁₇NO₂·HCl | 0.93 | Increased steric bulk, HCl salt enhances aqueous solubility |
| (S)-1-(4-Methoxyphenyl)propan-1-amine HCl | 244145-40-2 | 4-methoxy; propane backbone | C₁₀H₁₅NO·HCl | 0.93 | Para-substitution alters electronic effects; potential for varied bioactivity |
| (S)-1-(3-Methoxyphenyl)ethanamine HCl | 1304771-27-4 | 3-methoxy; HCl salt | C₉H₁₃NO·HCl | 0.93 | Protonated amine improves crystallinity and stability |
Key Observations:
Para-substituted analogs (e.g., 4-methoxy) exhibit distinct electronic environments compared to meta-substituted derivatives, which may influence binding to aromatic receptors .
Stereochemical Considerations :
- The S-configuration of the target compound contrasts with the R-enantiomer of 88196-70-7, suggesting divergent interactions with chiral biological targets (e.g., enzymes or G-protein-coupled receptors) .
Physicochemical Properties :
Computational Insights
- Density Functional Theory (DFT) : Methods described in and enable comparisons of electronic properties (e.g., HOMO-LUMO gaps) between the target compound and analogs. For instance, the isopropoxy group’s electron-donating effects could modulate the amine’s basicity relative to methoxy-substituted derivatives .
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